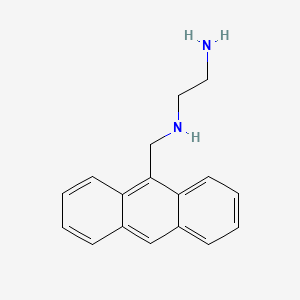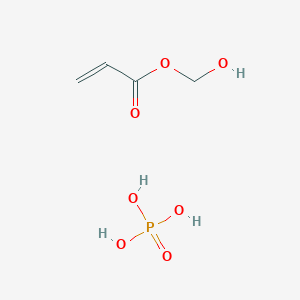
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a carbon atom, which is also bonded to an ester group (-COOEt) and a cyclohexylamino group (-NH-C6H11)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with cyclohexylamine and a nitrating agent. One common method includes the following steps:
Condensation Reaction: Ethyl acetoacetate is reacted with cyclohexylamine in the presence of a base such as sodium ethoxide to form the intermediate ethyl 3-(cyclohexylamino)-3-oxopropanoate.
Nitration: The intermediate is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-(cyclohexylamino)-3-oxopropanoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 3-(cyclohexylamino)-2-nitropropanoic acid.
科学研究应用
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the effects of nitro compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-nitro-3-oxopropanoate: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
Cyclohexylamine: A simpler compound that serves as a building block for more complex molecules like this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
属性
CAS 编号 |
391894-62-5 |
|---|---|
分子式 |
C11H18N2O5 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(15)9(13(16)17)10(14)12-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,14) |
InChI 键 |
YZJFGBXJPHDLBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)NC1CCCCC1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
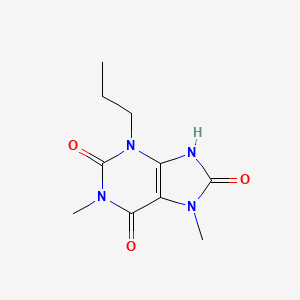
![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)


![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
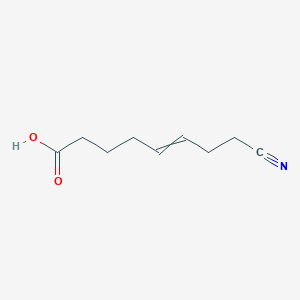
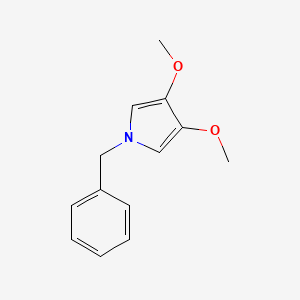
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
